molecular formula C24H28N2O3 B11408346 N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)-4-propoxybenzamide

N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)-4-propoxybenzamide

Cat. No.: B11408346
M. Wt: 392.5 g/mol
InChI Key: KBJLPYNGXUDUOX-UHFFFAOYSA-N
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Description

N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[(FURAN-2-YL)METHYL]-4-PROPOXYBENZAMIDE is a complex organic compound that features a benzamide core substituted with a dimethylamino group, a furan ring, and a propoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[(FURAN-2-YL)METHYL]-4-PROPOXYBENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 4-propoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with dimethylamine to yield 4-propoxy-N,N-dimethylbenzamide.

    Introduction of the Furan Ring: The furan ring is introduced via a Friedel-Crafts alkylation reaction, where the benzamide is reacted with furan-2-carbaldehyde in the presence of a Lewis acid catalyst such as aluminum chloride.

    Final Coupling: The final step involves the coupling of the dimethylamino group to the benzamide-furan intermediate using a suitable coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[(FURAN-2-YL)METHYL]-4-PROPOXYBENZAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

    Oxidation: N-oxides of the benzamide.

    Reduction: Corresponding amines.

    Substitution: Alkylated derivatives of the furan ring.

Scientific Research Applications

N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[(FURAN-2-YL)METHYL]-4-PROPOXYBENZAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.

    Materials Science: It is explored for its potential use in the development of organic electronic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Research: The compound is used as a probe in biochemical assays to study enzyme kinetics and binding interactions.

    Industrial Applications: It is investigated for its potential use as an intermediate in the synthesis of more complex organic molecules and polymers.

Mechanism of Action

The mechanism of action of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[(FURAN-2-YL)METHYL]-4-PROPOXYBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the furan ring can engage in π-π stacking interactions with aromatic residues in the target protein. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[(THIOPHEN-2-YL)METHYL]-4-PROPOXYBENZAMIDE: Similar structure but with a thiophene ring instead of a furan ring.

    N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[(PYRIDIN-2-YL)METHYL]-4-PROPOXYBENZAMIDE: Similar structure but with a pyridine ring instead of a furan ring.

    N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[(BENZOFURAN-2-YL)METHYL]-4-PROPOXYBENZAMIDE: Similar structure but with a benzofuran ring instead of a furan ring.

Uniqueness

The uniqueness of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[(FURAN-2-YL)METHYL]-4-PROPOXYBENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the furan ring, in particular, allows for unique π-π stacking interactions and electronic properties that are not observed in its thiophene or pyridine analogs.

Properties

Molecular Formula

C24H28N2O3

Molecular Weight

392.5 g/mol

IUPAC Name

N-[[4-(dimethylamino)phenyl]methyl]-N-(furan-2-ylmethyl)-4-propoxybenzamide

InChI

InChI=1S/C24H28N2O3/c1-4-15-28-22-13-9-20(10-14-22)24(27)26(18-23-6-5-16-29-23)17-19-7-11-21(12-8-19)25(2)3/h5-14,16H,4,15,17-18H2,1-3H3

InChI Key

KBJLPYNGXUDUOX-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)N(CC2=CC=C(C=C2)N(C)C)CC3=CC=CO3

Origin of Product

United States

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